molecular formula C11H12F2O3 B7847221 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

カタログ番号: B7847221
分子量: 230.21 g/mol
InChIキー: HRHNUKPMDXOGGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring and a difluorophenoxyethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,4-difluorophenol with ethylene oxide to form 2-(3,4-difluorophenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

化学反応の分析

Types of Reactions

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols .

科学的研究の応用

G-Protein Coupled Receptor (GPCR) Agonism

Research indicates that 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane acts as an agonist for certain GPCRs. Specifically, it has shown significant activity on the TGR5 receptor, which is involved in metabolic regulation. In vitro studies demonstrated that the compound exhibits full agonist activity with an efficacy greater than 80% compared to lithocholic acid .

Table 1: In Vitro Activity of this compound

CompoundReceptor TypeEC50 (nM)Efficacy (%)
This compoundhTGR54300 [3800-4900]>80
This compoundmTGR5180 [150-220]>80

Therapeutic Potential in Metabolic Disorders

The compound's role as a TGR5 agonist suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes. By activating TGR5, the compound may enhance energy expenditure and improve insulin sensitivity.

Case Study:
A study conducted on murine models indicated that administration of the compound resulted in improved glucose tolerance and increased energy expenditure compared to control groups . The findings suggest that this compound could be a candidate for further development in anti-diabetic therapies.

Neuropharmacology

In neuropharmacological contexts, the compound has been explored for its effects on dopaminergic signaling pathways. Its structural modifications have been linked to biased signaling towards G-protein pathways over β-arrestin recruitment, which may reduce desensitization effects commonly seen with traditional dopaminergic drugs .

Table 2: Biased Signaling Profiles

CompoundSignaling PathwayEC50 (nM) G-proteinEC50 (nM) β-arrestin
This compoundG-protein1.29209
Control CompoundG-protein10.050

作用機序

The mechanism of action of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, altering their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

類似化合物との比較

Similar Compounds

Uniqueness

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to its combination of a difluorophenoxy group and a dioxolane ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

生物活性

The compound 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H10F2O3
  • Molecular Weight : 232.19 g/mol
  • CAS Number : 862416-33-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's difluorophenyl group enhances its binding affinity to molecular targets, which can modulate various biological pathways leading to significant pharmacological effects .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For example:

  • Cell Proliferation Inhibition : A related compound showed effective inhibition of cancer cell proliferation in vitro by inducing apoptosis in human cancer cell lines.
  • Case Study : In a study involving various cancer cell lines (MCF-7, HCT-116), the compound displayed IC50 values ranging from 2.29 to 12.41 μM, indicating significant cytotoxicity against these cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Spectrum of Activity : It has shown effectiveness against a range of pathogens including E. faecalis, P. aeruginosa, and K. pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 values: 2.29 - 12.41 μM
AntimicrobialMIC: 40 - 50 µg/mL against various pathogens
Apoptosis InductionInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Study :
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells.
    • Results indicated a significant increase in LDH levels post-treatment, suggesting cytotoxic effects and induction of apoptosis.
  • Antimicrobial Study :
    • Tested against P. aeruginosa, the compound inhibited T3SS-mediated secretion without affecting bacterial growth rates.
    • This selectivity suggests potential for development as an antimicrobial agent targeting specific bacterial mechanisms .

特性

IUPAC Name

2-[2-(3,4-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHNUKPMDXOGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。